Demeclocyclinhydrochlorid
Übersicht
Beschreibung
Demeclocycline hydrochloride is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens. It is primarily used to treat bacterial infections, including Lyme disease, acne, and bronchitis . Additionally, it is used off-label for the treatment of hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Wissenschaftliche Forschungsanwendungen
Demeclocyclin-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der chemischen Eigenschaften und Reaktivität von Tetracyclin-Antibiotika verwendet.
Biologie: Forscher verwenden Demeclocyclin-Hydrochlorid, um bakterielle Resistenzmechanismen und die Auswirkungen von Antibiotika auf mikrobielle Gemeinschaften zu untersuchen.
Medizin: Es wird in klinischen Studien eingesetzt, um neue therapeutische Anwendungen zu erforschen und verbesserte Formulierungen für die Behandlung bakterieller Infektionen und SIADH zu entwickeln.
5. Wirkmechanismus
Demeclocyclin-Hydrochlorid hemmt die bakterielle Proteinsynthese, indem es an die 30S- und 50S-Ribosomenuntereinheiten bindet. Diese Bindung verhindert, dass Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet, wodurch die Proteinsynthese beeinträchtigt wird. Die Bindung ist reversibel, wodurch die Verbindung bakteriostatisch und nicht bakterizid wirkt .
Ähnliche Verbindungen:
Tetracyclin: Ähnlich wie Demeclocyclin-Hydrochlorid ist Tetracyclin ein Breitbandantibiotikum, das die Proteinsynthese hemmt, indem es an die Ribosomenuntereinheiten bindet.
Doxycyclin: Ein weiteres Tetracyclin-Antibiotikum, Doxycyclin, ist für seine längere Halbwertszeit und bessere Absorption im Vergleich zu Demeclocyclin-Hydrochlorid bekannt.
Minocyclin: Minocyclin ist ein Tetracyclin-Derivat mit erhöhter Lipidlöslichkeit, wodurch es Gewebe effektiver durchdringen kann.
Einzigartigkeit: Demeclocyclin-Hydrochlorid ist unter den Tetracyclinen einzigartig aufgrund seiner spezifischen Anwendung bei der Behandlung von SIADH. Seine Fähigkeit, nephrogenen Diabetes insipidus zu induzieren, indem es die Empfindlichkeit der Nierentubuli gegenüber dem antidiuretischen Hormon reduziert, macht es für diese off-label Anwendung besonders wertvoll .
Wirkmechanismus
Target of Action
Demeclocycline hydrochloride, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits of bacteria . These subunits are crucial for protein synthesis in bacteria, making them an effective target for antibacterial action.
Mode of Action
Demeclocycline inhibits bacterial growth by inhibiting translation , a key process in protein synthesis . It binds reversibly to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This impairs protein synthesis in bacteria, inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by demeclocycline is protein synthesis . By binding to the ribosomal subunits, demeclocycline disrupts the normal sequence of events in this pathway, leading to the inhibition of bacterial growth . Additionally, demeclocycline is known to inhibit the action of antidiuretic hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) .
Pharmacokinetics
Demeclocycline is characterized by its slower absorption compared to other tetracyclines . It reaches peak concentration in about 4 hours . The bioavailability of demeclocycline is approximately 60-80% . It is metabolized in the liver and excreted renally . Food, especially dairy products, can decrease the absorption of demeclocycline significantly .
Result of Action
The primary result of demeclocycline’s action is the inhibition of bacterial growth . By impairing protein synthesis, demeclocycline prevents bacteria from producing the proteins they need to grow and multiply . In the case of SIADH, demeclocycline reduces the responsiveness of the collecting tubule cells to ADH .
Action Environment
The action of demeclocycline can be influenced by various environmental factors. For instance, the presence of food, particularly dairy products, in the stomach can significantly decrease the absorption of demeclocycline, reducing its bioavailability . Therefore, it is often recommended to take demeclocycline on an empty stomach to maximize its absorption .
Biochemische Analyse
Biochemical Properties
Demeclocycline hydrochloride inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
Demeclocycline hydrochloride is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Molecular Mechanism
The molecular mechanism of action of Demeclocycline hydrochloride involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Temporal Effects in Laboratory Settings
The absorption of Demeclocycline hydrochloride is slower than that of tetracycline . The time to reach the peak concentration is about 4 hours . After a 150 mg oral dose of Demeclocycline hydrochloride, the mean. .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high . The tetracyclines are also potentially nephrotoxic and are contraindicated (except for doxycycline) in renal insufficiency .
Metabolic Pathways
Like other tetracyclines, it is known to be concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
Demeclocycline hydrochloride, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
Subcellular Localization
Given its lipophilic nature and its ability to passively diffuse through porin channels in the bacterial membrane , it is likely that it can localize to various subcellular compartments within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Demeclocycline hydrochloride is synthesized through the fermentation of Streptomyces aureofaciens, followed by chemical modification. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, allowing them to produce the antibiotic. The compound is then isolated and purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of demeclocycline hydrochloride involves large-scale fermentation, followed by extraction and purification. The fermentation broth is typically filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then subjected to further purification steps, such as crystallization and recrystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Demeclocyclin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid. Diese Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Demeclocyclin-Hydrochlorid, die unterschiedliche pharmakologische Eigenschaften und therapeutische Anwendungen aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: Like demeclocycline hydrochloride, tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the ribosomal subunits.
Doxycycline: Another tetracycline antibiotic, doxycycline, is known for its longer half-life and better absorption compared to demeclocycline hydrochloride.
Minocycline: Minocycline is a tetracycline derivative with enhanced lipid solubility, allowing it to penetrate tissues more effectively.
Uniqueness: Demeclocycline hydrochloride is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .
Biologische Aktivität
Demeclocycline hydrochloride is a member of the tetracycline class of antibiotics, primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with protein synthesis. This article delves into the biological activity of demeclocycline, including its mechanisms of action, clinical applications, and relevant research findings.
Demeclocycline exerts its antibacterial effects primarily by binding to the 30S and 50S ribosomal subunits of bacterial ribosomes. This binding inhibits the attachment of amino-acyl tRNA to the A site of the ribosome, thereby blocking protein synthesis. The action is reversible, allowing for potential recovery of bacterial function if the drug is removed .
Key Characteristics:
- Bacteriostatic : Inhibits growth rather than killing bacteria directly.
- Lipophilicity : Demeclocycline can easily penetrate cell membranes and diffuse through porin channels in bacterial membranes .
- Half-life : Approximately 10-17 hours, allowing for sustained therapeutic levels .
Clinical Applications
Demeclocycline is utilized in various clinical settings, particularly for treating conditions associated with inappropriate secretion of antidiuretic hormone (SIADH). It induces nephrogenic diabetes insipidus, which leads to increased urine output and correction of hyponatremia .
Case Studies on SIADH Treatment
A systematic review highlighted several case studies demonstrating the efficacy of demeclocycline in managing chronic hyponatremia due to SIADH:
Study | Patient Profile | Demeclocycline Dosage | Outcome |
---|---|---|---|
De Troyer et al. (1977) | 7 patients with SIADH | 1200 mg/day | Induced production of hypotonic urine; corrected hyponatremia |
Heim et al. (1977) | 75-year-old woman | 1200 mg/day | Increased fluid clearance; treatment interrupted due to side effects |
Padfield et al. (1978) | 64-year-old man post-head injury | 600 mg four times daily | Rapid correction of biochemical features; acute renal failure noted but resolved upon discontinuation |
Perks et al. (1976) | 61-year-old man with carcinoma | 600 mg/day | Clinical improvement and discharge from hospital |
These studies illustrate both the effectiveness and potential nephrotoxic side effects associated with demeclocycline therapy, necessitating careful monitoring during treatment .
Pharmacokinetics and Safety Profile
Demeclocycline is well-absorbed when administered orally but can have reduced absorption when taken with dairy products or antacids containing aluminum, calcium, or magnesium .
Pharmacokinetic Data:
- Protein Binding : Approximately 41-50% .
- Metabolism : Primarily hepatic.
- Excretion : Concentrated in bile; about 44% excreted in urine after a single dose .
Adverse Effects
Common adverse effects include gastrointestinal disturbances (nausea, vomiting), potential nephrotoxicity, and photosensitivity reactions. The risk of acute renal failure has been noted in some patients, particularly those with pre-existing renal impairment .
Research Findings on Anti-inflammatory Properties
Recent studies have indicated that tetracycline derivatives, including demeclocycline, possess anti-inflammatory properties that may extend beyond their antibiotic effects. They have been shown to inhibit matrix metalloproteinases (MMPs) and serine proteinases involved in connective tissue breakdown during inflammatory diseases .
Eigenschaften
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-KBHRXELFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127-33-3 (Parent) | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045252 | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-73-3 | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.